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Introduction

(+)-Dca-CC, chemically known as (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-
methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, is a chiral lignan
derived from the oxidative dimerization of ferulic acid. Lignans are a class of polyphenols that
exhibit a wide range of biological activities, making them of significant interest in pharmacology
and drug development. The stereochemistry of these molecules is paramount, as different
enantiomers and diastereomers can possess distinct biological activities, potencies, and
toxicological profiles.[1][2] This technical guide provides an in-depth exploration of the
stereochemistry of (+)-Dca-CC, including its structural elucidation, synthetic strategies, and the
implications of its chirality on biological function. While specific experimental data for (+)-Dca-
CC is not extensively available in public literature, this guide consolidates the known
information and draws upon data from closely related compounds to provide a comprehensive

overview.

Structural Elucidation and Stereochemistry
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The definitive structure of (+)-Dca-CC is characterized by two stereocenters at the C2 and C3

positions of the dihydrobenzofuran ring. The "(+)" designation refers to its dextrorotatory nature,

indicating that it rotates plane-polarized light in a clockwise direction. The absolute

configuration has been established as (2S, 3S).

Table 1: Physicochemical and Spectroscopic Properties of (+)-Dca-CC

Property Data Reference/Notes
(2S,3S)-5-[(E)-2-
carboxyethenyl]-2-(4-hydroxy-

IUPAC Name 3-methoxyphenyl)-7-methoxy- PubChem CID: 10385446

2,3-dihydro-1-benzofuran-3-

carboxylic acid

Molecular Formula

C20H180s

PubChem CID: 10385446

Molecular Weight

386.35 g/mol

PubChem CID: 10385446

Optical Rotation ([a]D)

Not available in cited literature.

The "(+)" indicates a positive

value.

1H NMR Data

Specific data for the (+)
enantiomer is not available in
the cited literature. Data for

related dehydrodiferulic acid

dilactones have been reported.

[1]

13C NMR Data

Specific data for the (+)
enantiomer is not available in

the cited literature.

Mass Spectrometry

High-resolution mass
spectrometry data for various
dehydrodiferulic acids are
available, confirming the

elemental composition.[1]
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Synthesis and Chiral Separation

The synthesis of dehydrodiferulic acids typically involves the oxidative coupling of ferulic acid or
its esters. Achieving enantioselectivity for the desired (2S, 3S) isomer is a key challenge.

While a specific detailed protocol for the synthesis of (+)-Dca-CC is not readily available, the
following general methodologies are employed for the enantioselective synthesis of related
lignans and can be adapted.

Method 1: Enzymatic Oxidative Coupling

¢ Principle: Enzymes such as laccases or peroxidases (e.g., horseradish peroxidase) can
catalyze the stereoselective coupling of phenolic precursors.[3] The enzyme's chiral active
site directs the formation of one enantiomer over the other.

¢ General Protocol:

o

Dissolve ferulic acid in a suitable buffer solution (e.g., phosphate buffer at a specific pH).

o Add the oxidative enzyme (e.g., horseradish peroxidase) and an oxidizing agent (e.g.,
H202).

o The reaction is stirred at a controlled temperature for a specified period.

o The reaction is quenched, and the product mixture is extracted with an organic solvent.

o Purification is typically achieved through column chromatography.

o The enantiomeric excess (e.e.) is determined using chiral HPLC.

Method 2: Chiral Auxiliary-Mediated Synthesis

o Principle: A chiral auxiliary is a chemical compound that is temporarily incorporated into a
synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter
is created, the auxiliary is removed.

e General Protocol:
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o Covalently attach a chiral auxiliary (e.g., a chiral oxazolidinone) to the carboxylic acid
group of ferulic acid to form a chiral ferulic acid amide.

o Perform the oxidative dimerization of the chiral amide using a chemical oxidant (e.g., silver
oxide) or an enzymatic system. The steric hindrance from the chiral auxiliary directs the
coupling to favor the formation of one diastereomer.

o Cleave the chiral auxiliary from the dimer to yield the enantiomerically enriched
dehydrodiferulic acid.

o Purify the product using chromatography.

For racemic or non-enantioselective syntheses, the separation of enantiomers is crucial. High-
Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most
common and effective method.

e Principle: The stationary phase of the HPLC column is coated with a chiral selector that
interacts differently with the two enantiomers of the analyte. This differential interaction leads
to different retention times, allowing for their separation.

e General Protocol:
o Aracemic mixture of Dca-CC is dissolved in a suitable solvent.

o The solution is injected into an HPLC system equipped with a chiral column (e.g., a
polysaccharide-based column like Chiralpak).

o A mobile phase (a mixture of solvents like hexane and isopropanol with an acidic modifier)
is run through the column.

o The two enantiomers will elute at different times and can be detected and collected
separately.

Visualization of Stereochemistry and Synthetic
Logic
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Enantioselective Methods
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Caption: General workflow for the enantioselective synthesis of (+)-Dca-CC.
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Caption: Workflow for the chiral separation of Dca-CC enantiomers via HPLC.

Importance of Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with
biological targets such as enzymes and receptors, which are themselves chiral. Consequently,
enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological
properties.

Table 2: Hypothetical Comparative Biological Activity Profile of Dca-CC Enantiomers (Note:
This table is illustrative due to the lack of specific comparative data for (+)-Dca-CC and (-)-Dca-
CC in the cited literature. The data for a related lignan showed that the (2R, 3R)-enantiomer
was a more potent inhibitor of tubulin polymerization than the (2S, 3S)-enantiomer.)

Enantiomer Target Activity Potency (e.g., ICso)
) ) Expected to be
Target X (e.g., Agonist/Antagonist/Inh )
(+)-Dca-CC (2S, 3S) o different from the (-)
Enzyme, Receptor) ibitor )
enantiomer
) ) Expected to be
Target X (e.g., Agonist/Antagonist/Inh )
(-)-Dca-CC (2R, 3R) o ) ) different from the (+)
Enzyme, Receptor) ibitor/Inactive/Toxic

enantiomer

The specific signaling pathways modulated by (+)-Dca-CC are not yet elucidated. However, a
general model for how a chiral lignan might interact with a cellular signaling pathway can be
conceptualized. The precise fit of the (2S, 3S) stereoisomer into a receptor's binding pocket
would trigger a downstream signaling cascade, while the (2R, 3R) enantiomer might not bind
as effectively, leading to a weaker or no response.
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Caption: Model of stereoselective interaction with a biological target.

Conclusion

The stereochemistry of (+)-Dca-CC, defined by its (2S, 3S) absolute configuration, is a critical
determinant of its properties and biological function. While there are established general
methods for the enantioselective synthesis and separation of such lignans, a detailed
experimental characterization of (+)-Dca-CC is not widely available in the scientific literature.
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Further research is needed to isolate or synthesize pure (+)-Dca-CC, fully characterize it using
spectroscopic and crystallographic techniques, and perform comprehensive comparative
studies of its biological activity against its (-) enantiomer. Such studies would provide invaluable
insights for the potential development of (+)-Dca-CC as a therapeutic agent and would
underscore the importance of stereochemistry in drug design and discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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